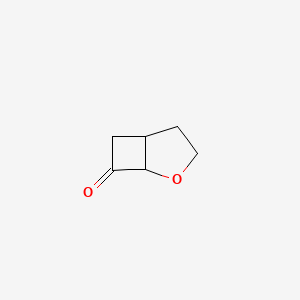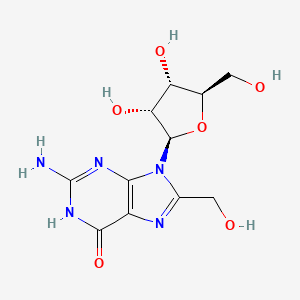
8-Hydroxymethylguanosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Hydroxymethylguanosine is a modified nucleoside derived from guanosine, where a hydroxymethyl group is attached to the eighth position of the guanine base. This compound is significant in the study of oxidative stress and DNA damage, as it serves as a biomarker for oxidative damage to nucleic acids .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Hydroxymethylguanosine typically involves the hydroxylation of guanosine. One common method is the reaction of guanosine with formaldehyde under basic conditions, followed by oxidation using reagents such as hydrogen peroxide or other oxidizing agents .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using automated reactors to ensure consistent quality and yield. The process includes the careful control of reaction conditions such as temperature, pH, and reaction time to optimize the production of the desired compound .
化学反応の分析
Types of Reactions: 8-Hydroxymethylguanosine undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form 8-oxoguanosine, a well-known marker of oxidative stress.
Reduction: Reduction reactions can convert it back to guanosine under specific conditions.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, Fenton-type reagents.
Reduction: Sodium borohydride, catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: 8-oxoguanosine.
Reduction: Guanosine.
Substitution: Various substituted guanosine derivatives depending on the nucleophile used.
科学的研究の応用
8-Hydroxymethylguanosine has a wide range of applications in scientific research:
作用機序
The primary mechanism by which 8-Hydroxymethylguanosine exerts its effects is through its incorporation into DNA and RNA, where it can cause mutations and affect the stability of nucleic acids. The hydroxymethyl group can participate in hydrogen bonding and alter the base-pairing properties of guanosine, leading to errors during DNA replication and transcription . This compound is also involved in the base excision repair pathway, where it is recognized and excised by specific glycosylases .
類似化合物との比較
8-Hydroxyguanine: Another oxidative modification of guanine, often studied alongside 8-Hydroxymethylguanosine for its role in oxidative DNA damage.
8-Oxoguanosine: A product of further oxidation of this compound, commonly used as a biomarker for oxidative stress.
N2-Methylguanosine: A methylated derivative of guanosine, used to study the effects of methylation on nucleic acid stability and function.
Uniqueness: this compound is unique due to its specific hydroxymethyl modification, which provides distinct chemical properties and biological effects compared to other modified guanosines. Its role as a biomarker for oxidative stress and its involvement in DNA repair mechanisms highlight its importance in both basic and applied research .
特性
分子式 |
C11H15N5O6 |
|---|---|
分子量 |
313.27 g/mol |
IUPAC名 |
2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-(hydroxymethyl)-1H-purin-6-one |
InChI |
InChI=1S/C11H15N5O6/c12-11-14-8-5(9(21)15-11)13-4(2-18)16(8)10-7(20)6(19)3(1-17)22-10/h3,6-7,10,17-20H,1-2H2,(H3,12,14,15,21)/t3-,6-,7-,10-/m1/s1 |
InChIキー |
PQGSVCVISXGQOL-KAFVXXCXSA-N |
異性体SMILES |
C([C@@H]1[C@H]([C@H]([C@@H](O1)N2C(=NC3=C2N=C(NC3=O)N)CO)O)O)O |
正規SMILES |
C(C1C(C(C(O1)N2C(=NC3=C2N=C(NC3=O)N)CO)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


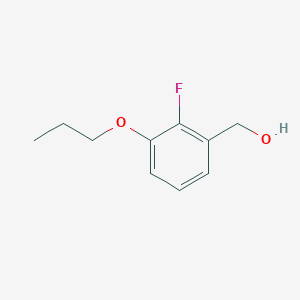


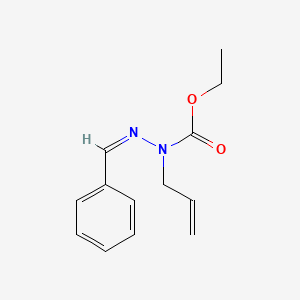
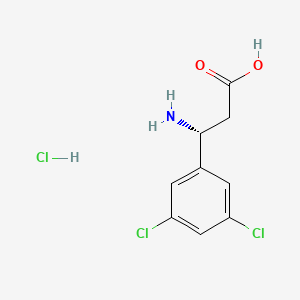
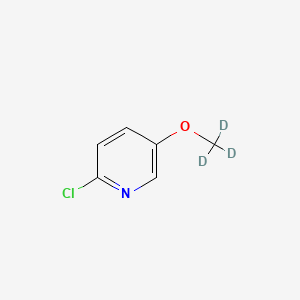
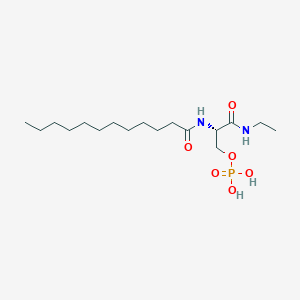



![Tert-butyl (S)-(7-bromo-5-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[B][1,4]oxazepin-3-YL)carbamate](/img/structure/B14031812.png)
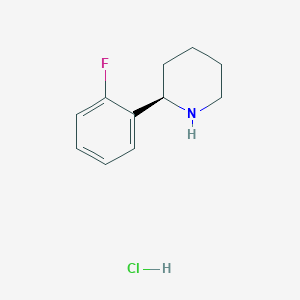
![ethyl (2E)-4,4,4-trichloro-2-[hydroxy(phenyl)methylidene]-3-iminobutanoate](/img/structure/B14031829.png)
